molecular formula C15H15N3O2 B5503963 5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B5503963
M. Wt: 269.30 g/mol
InChI Key: HDAUYCPGQKWRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative characterized by a methoxymethyl group at position 5, a methyl group at position 2, and a phenyl ring at position 2. This scaffold is part of a broader class of pyrazolopyrimidinones, which are known for their pharmacological versatility, including roles as ion channel modulators, enzyme inhibitors, and antimicrobial agents .

Properties

IUPAC Name

5-(methoxymethyl)-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-14(11-6-4-3-5-7-11)15-16-12(9-20-2)8-13(19)18(15)17-10/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAUYCPGQKWRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)COC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321355
Record name 5-(methoxymethyl)-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644797
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

310422-19-6
Record name 5-(methoxymethyl)-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by further functionalization to introduce the methoxymethyl and phenyl groups. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization and functionalization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Methoxymethyl Group (Position 5)

  • Oxidation : The methoxymethyl group undergoes oxidation with Jones reagent (CrO₃/H₂SO₄) to yield a carboxylic acid derivative.

  • Demethylation : Treatment with BBr₃ in CH₂Cl₂ cleaves the methyl ether to form a hydroxylmethyl group.

Table 2: Methoxymethyl Modifications

ReactionReagents/ConditionsProductYield (%)Reference
OxidationCrO₃, H₂SO₄, 0°C, 2h5-(Carboxymethyl)-derivative65
DemethylationBBr₃, CH₂Cl₂, rt, 6h5-(Hydroxymethyl)-derivative78

Phenyl Group (Position 3)

  • Electrophilic Substitution : Bromination (Br₂/FeBr₃) occurs at the para position of the phenyl ring .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis introduces diverse aryl groups .

At Position 7

  • Alkylation : The 7-oxo group reacts with alkyl halides (e.g., CH₃I) in basic media to form 7-alkoxy derivatives .

  • Amination : Treatment with NH₃/EtOH under pressure yields 7-amino analogs .

Table 3: Ring Functionalization Reactions

ReactionReagents/ConditionsProductYield (%)Reference
AlkylationCH₃I, K₂CO₃, DMF, 80°C7-Methoxy-derivative82
AminationNH₃, EtOH, 100°C, 12h7-Amino-derivative68

Stability and Degradation

  • Acidic Conditions : The pyrimidinone ring undergoes hydrolysis in concentrated HCl (120°C, 8h) to form pyrazolyl-carboxamide derivatives .

  • Photodegradation : UV irradiation (254 nm) in methanol causes cleavage of the methoxymethyl group, forming 5-unsubstituted analogs.

Mechanistic Insights

  • Cyclization Pathways : DFT studies suggest that ultrasonic irradiation accelerates ring closure by reducing activation energy (ΔG‡ = 28.5 kcal/mol) .

  • Tautomerism : X-ray crystallography confirms the 7-oxo tautomer predominates in the solid state, influencing reactivity .

Scientific Research Applications

5-(Methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of novel materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The pyrazolo[1,5-a]pyrimidin-7(4H)-one core is highly tunable, with substituents dictating biological activity. Below is a comparative analysis of structurally related compounds:

Compound Name / ID Key Substituents Biological Activity / Application Key Findings References
QO-58 5-(2,6-dichloro-5-fluoropyridin-3-yl), 2-(trifluoromethyl), 3-phenyl KCNQ/M-channel activator Anti-seizure and anti-nociceptive effects in rodent models; low bioavailability due to poor solubility. Salt form (QO58-lysine) improves solubility.
NAV2729 3-(4-chlorophenyl), 5-(4-nitrophenyl), 2-(phenylmethyl) ARF6 inhibitor Inhibits ARF6-mediated pathways; studied in stromal cell growth and smooth muscle contraction.
Grassofermata 2-benzyl, 3-(4-chlorophenyl), 5-(4-nitrophenyl) Fatty acid transport inhibitor Blocks fatty acid uptake in vitro and in vivo; nitro groups critical for activity.
Compound 3g (GABA-A ligand) 6-Benzyl, substituted phenyl groups Anxiolytic agent Shows anxiolytic effects at 10–30 mg/kg; targets GABA-A receptor subtypes.
DPP-4 Inhibitors (e.g., b2, d1) Varied substituents at positions 2, 3, and 5 Anti-diabetic agents IC50 values of 49–79 nM for DPP-4 inhibition; cytotoxicity observed in early leads.
Triazolopyrimidinones (S1-TP, S2-TP) Triazolo[1,5-a]pyrimidin-7(3H)-one core with chloromethyl/piperidine Electroactive drug candidates Exhibits redox-active behavior; potential for DNA interaction.

Substituent Impact on Activity

  • Position 5 Modifications :

    • Halogenated groups (e.g., QO-58’s 2,6-dichloro-5-fluoropyridinyl) enhance ion channel binding but reduce solubility .
    • Methoxymethyl (target compound): Likely improves hydrophilicity compared to QO-58, though direct comparisons are absent.
    • Nitrophenyl (NAV2729, Grassofermata): Critical for enzyme inhibition but may increase metabolic instability .
  • Position 2 and 3 Modifications :

    • Trifluoromethyl (QO-58) increases lipophilicity, affecting CNS penetration .
    • Phenyl rings (common in GABA-A ligands) enhance receptor subtype selectivity .

Physicochemical and Pharmacokinetic Properties

  • Solubility : QO-58’s poor solubility was mitigated by forming a lysine salt (QO58-lysine), highlighting the importance of salt forms for bioavailability .
  • Electrochemical Behavior: Triazolopyrimidinones (S1-TP, S2-TP) exhibit distinct redox profiles, suggesting utility in electrochemical sensing or prodrug design .
  • Cytotoxicity : Early DPP-4 inhibitors (b2, d1) showed cytotoxicity, later resolved via scaffold optimization .

Key Research Findings and Gaps

Bioavailability Challenges : Halogenated derivatives (e.g., QO-58) require structural optimization or salt forms to improve pharmacokinetics. The methoxymethyl group in the target compound may offer a solution, but in vivo data are lacking.

Activity-Structure Relationships : Nitro and trifluoromethyl groups enhance target engagement but may compromise metabolic stability.

Unanswered Questions :

  • The exact biological target(s) of 5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one remain uncharacterized.
  • Comparative solubility and bioavailability studies between this compound and QO-58 or NAV2729 are needed.

Biological Activity

5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C15H16N4O
  • IUPAC Name : this compound

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class, including this compound, may act through several mechanisms:

  • Inhibition of Kinases : These compounds have been identified as inhibitors of Trk kinases, which are implicated in various cancers. The inhibition of these kinases can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial membrane potential loss and activation of caspases .
  • Cell Cycle Arrest : The compound may also affect cell cycle progression, leading to an arrest at specific phases, which contributes to its anticancer properties.

In Vitro Studies

Several studies have evaluated the biological activity of this compound using different cancer cell lines. The following table summarizes key findings from these studies:

StudyCell LineIC50 (µM)Mechanism
DLD-10.39Apoptosis induction via caspase activation
HT-290.15Mitochondrial membrane potential loss
VariousVariesTrk kinase inhibition

Case Studies

  • DLD-1 and HT-29 Cell Lines : In a study focusing on colon cancer cell lines DLD-1 and HT-29, the compound demonstrated significant antiproliferative effects with IC50 values of 0.39 µM and 0.15 µM respectively. The mechanism involved activation of caspase pathways indicating apoptosis induction .
  • Trk Kinase Inhibition : The compound has been reported to inhibit Trk kinases effectively, which are crucial for tumor growth and survival in various cancers. This inhibition was linked to decreased phosphorylation levels in downstream signaling pathways associated with cell survival .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted pyrazole amines with β-keto esters or ketones in acetic acid under reflux (6–8 hours). For example, refluxing 3-butyl-1H-pyrazol-5-amine with ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate in acetic acid yields pyrazolopyrimidinones with subsequent purification via solvent precipitation (e.g., THF/petroleum ether) .
  • Key Parameters : Temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants significantly affect yields (typically 43–70%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Techniques :

  • 1H/13C NMR : Assign methoxymethyl (–OCH3) protons at δ 3.2–3.5 ppm and pyrimidinone carbonyl carbons at δ 160–165 ppm .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and methoxy (–OCH3) vibrations at ~2850 cm⁻¹ .
    • Resolution of Discrepancies : Compare experimental data with literature values (e.g., melting points, NMR shifts) and cross-validate using high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Protocols :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential irritancy of intermediates (e.g., chlorinated precursors) .
  • Dispose of waste via certified biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of pyrazolopyrimidinone derivatives?

  • Design Strategy :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., –CF3, –NO2) at position 5 to enhance binding to targets like KCNQ ion channels or mycobacterial enzymes .
  • Pharmacokinetic Optimization : Modify the methoxymethyl group to improve solubility (e.g., via lysine salt formation) or bioavailability, as demonstrated for QO-58 derivatives .
    • Experimental Validation : Use in vitro assays (e.g., anti-mycobacterial MIC testing) and in vivo models (e.g., rodent inflammatory pain) to evaluate efficacy .

Q. How should conflicting spectral or crystallographic data be analyzed during structural elucidation?

  • Case Study : If X-ray crystallography reveals a planar pyrimidinone ring, but DFT calculations predict slight puckering, cross-check with NMR coupling constants (e.g., J values for adjacent protons) to resolve conformational ambiguities .
  • Data Reconciliation : Use software (e.g., Mercury, Gaussian) to simulate spectra and compare with experimental results .

Q. What strategies address low solubility or bioavailability in pyrazolopyrimidinone-based drug candidates?

  • Approaches :

  • Salt Formation : Convert free bases to lysine or hydrochloride salts to enhance aqueous solubility (e.g., QO58-lysine increased bioavailability by 2.5-fold) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the methoxymethyl position to improve membrane permeability .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets like KCNQ channels?

  • Methods :

  • Electrophysiology : Use patch-clamp assays to measure KCNQ current activation in HEK293 cells transfected with channel mutants .
  • Molecular Docking : Model interactions between the methoxymethyl group and channel residues (e.g., Gly215 in MAT2A allosteric sites) using PyMOL or AutoDock .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.